2,6-DI-TERT-BUTYL-4-{HYDROXY[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PHENOL
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Overview
Description
2,6-DI-TERT-BUTYL-4-{HYDROXY[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PHENOL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of tert-butyl groups, a hydroxy group, and a benzodiazole moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-4-{HYDROXY[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PHENOL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-di-tert-butylphenol and 1-(propan-2-yl)-1H-1,3-benzodiazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-TERT-BUTYL-4-{HYDROXY[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the benzodiazole moiety.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2,6-DI-TERT-BUTYL-4-{HYDROXY[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of antioxidants, stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-DI-TERT-BUTYL-4-{HYDROXY[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PHENOL exerts its effects involves interactions with molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the benzodiazole moiety can interact with various biological receptors and enzymes. These interactions can modulate cellular processes and biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
2,4-Di-tert-butylphenol: Used as a raw material for the production of antioxidants and UV absorbers.
2,6-Di-tert-butyl-4-hydroxymethylphenol: Similar in structure and used in similar applications.
Uniqueness
2,6-DI-TERT-BUTYL-4-{HYDROXY[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PHENOL is unique due to the presence of the benzodiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[hydroxy-(1-propan-2-ylbenzimidazol-2-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-15(2)27-20-12-10-9-11-19(20)26-23(27)21(28)16-13-17(24(3,4)5)22(29)18(14-16)25(6,7)8/h9-15,21,28-29H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRBIRLMXCPHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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